5-Azidomethyl-uridine

Chemical Stability Bioorthogonal Chemistry Nucleoside Analogs

5-Azidomethyl-uridine (5-AmU; CAS 24751-67-5) is a chemically modified uridine derivative characterized by an azidomethyl (-CH₂N₃) group at the 5-position of the uracil base. This nucleoside analog belongs to the class of 5-modified pyrimidine nucleosides and functions as a click chemistry reagent, enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions with alkyne-containing partners.

Molecular Formula C10H13N5O6
Molecular Weight 299.24 g/mol
Cat. No. B10855054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azidomethyl-uridine
Molecular FormulaC10H13N5O6
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN=[N+]=[N-]
InChIInChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5-,6?,7+,9-/m1/s1
InChIKeyZAFBFGDCEFQDFD-AOXOCZDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azidomethyl-uridine: An Azide-Functionalized Nucleoside Analog for Bioorthogonal RNA Labeling


5-Azidomethyl-uridine (5-AmU; CAS 24751-67-5) is a chemically modified uridine derivative characterized by an azidomethyl (-CH₂N₃) group at the 5-position of the uracil base [1]. This nucleoside analog belongs to the class of 5-modified pyrimidine nucleosides and functions as a click chemistry reagent, enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions with alkyne-containing partners [2]. In cellular systems, 5-AmU has been demonstrated to incorporate into nascent RNA transcripts when co-expressed with engineered uridine-cytidine kinase 2 (UCK2) mutants in HeLa and U2OS cells [1].

Why 5-Azidomethyl-uridine Cannot Be Substituted by Generic Uridine Analogs


Generic substitution of 5-Azidomethyl-uridine with structurally similar uridine analogs such as 5-bromouridine (BrU) or 5-ethynyl uridine (5-EU) is precluded by fundamental differences in detection chemistry, cellular uptake, and metabolic processing. While BrU and 5-EU rely on copper-catalyzed click chemistry or antibody-based detection, respectively, 5-AmU uniquely enables both copper-catalyzed and copper-free strain-promoted (SPAAC) detection workflows [1]. Critically, 5-AmU exhibits negligible background incorporation in wild-type cells, whereas 5-EU and BrU demonstrate baseline incorporation without genetic engineering [2], [3]. Furthermore, the azidomethyl modification confers distinct chemical stability profiles and radical-mediated radiosensitization properties that cannot be replicated by halogenated or alkynyl analogs [3].

Quantitative Evidence Supporting Selection of 5-Azidomethyl-uridine Over Alternative Nucleoside Analogs


Benzylic Azide Confers Dramatically Enhanced Chemical Stability Over Aryl Azide Analog

The benzylic azide 5-(azidomethyl)-2'-deoxyuridine (AmdU, the 2'-deoxy analog of 5-AmU) demonstrates profound stability advantages over the aryl azide analog 5-azido-2'-deoxyuridine (AdU). This stability difference directly impacts metabolic labeling reliability [1].

Chemical Stability Bioorthogonal Chemistry Nucleoside Analogs

5-Azidomethyl-uridine Enables Copper-Free SPAAC Detection, Unavailable with 5-EU

5-Azidomethyl-uridine is compatible with both copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) click chemistry, whereas 5-ethynyl uridine (5-EU) requires copper catalysis . This expands the utility of 5-AmU to live-cell and in vivo applications where copper toxicity is prohibitive [1].

SPAAC Copper-Free Click Chemistry RNA Detection

Engineered UCK2 Expression Enables Conditional, Cell-Type-Specific RNA Labeling with 5-AmU

Expression of mutant uridine-cytidine kinase 2 (UCK2) in HeLa and U2OS cells is sufficient to enable incorporation of 5-azidomethyl uridine (5-AmU) into cellular RNA [1]. In contrast, 5-AmU is not metabolically incorporated in wild-type cells lacking this engineered kinase [2], providing a built-in negative control mechanism.

Metabolic Engineering Cell-Specific Labeling RNA Dynamics

5-Azidomethyl-uridine Enables Detection of RNA Trafficking and Turnover During Cellular Stress

In cells expressing mutant UCK2, 5-AmU labeling enables the study of RNA trafficking and turnover under stress conditions, revealing diminished RNA localization in the cytosol during arsenite stress [1]. This application is enabled by the conditional incorporation and click-chemistry detection of 5-AmU.

RNA Trafficking Stress Granules Cellular Imaging

Primary Research Applications Where 5-Azidomethyl-uridine Provides Verifiable Advantage


Cell-Type-Specific Metabolic Labeling of Nascent RNA in Heterogeneous Cell Populations

Researchers studying RNA dynamics in co-culture systems or tissue explants can leverage the conditional incorporation of 5-Azidomethyl-uridine. By expressing mutant UCK2 only in a specific cell population of interest, 5-AmU will be selectively incorporated into the RNA of those cells, enabling cell-type-specific labeling and downstream analysis via click chemistry. This approach is unattainable with constitutive nucleoside analogs like 5-EU or BrU [1].

Copper-Free Bioorthogonal Imaging of RNA in Living Cells and Model Organisms

For live-cell or in vivo imaging studies where copper toxicity is a concern, 5-Azidomethyl-uridine offers a critical advantage over 5-ethynyl uridine (5-EU). After incorporation into nascent RNA, the azide group of 5-AmU can be detected using copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with fluorescent cyclooctyne probes, preserving cell viability and enabling long-term tracking of RNA molecules [1].

Investigating Stress-Induced Changes in RNA Trafficking and Localization

5-Azidomethyl-uridine, combined with mutant UCK2 expression, provides a powerful system for visualizing changes in RNA subcellular localization in response to cellular stress. As demonstrated with arsenite treatment, researchers can use 5-AmU pulse-labeling followed by click chemistry detection to quantify stress-induced relocalization of RNA, such as accumulation in stress granules or depletion from the cytosol [1].

Development of Novel Nucleoside-Based Therapeutics and Probes

The benzylic azide motif of 5-Azidomethyl-uridine and its analogs exhibits unique chemical stability and radiosensitization properties. The azidomethyl group can form nitrogen-centered radicals that trigger apoptosis, making this compound class of interest for developing targeted anticancer agents. Researchers can utilize 5-AmU as a scaffold for synthesizing novel prodrugs or molecular probes with enhanced metabolic stability compared to aryl azide-containing compounds [1].

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